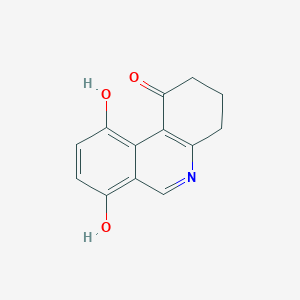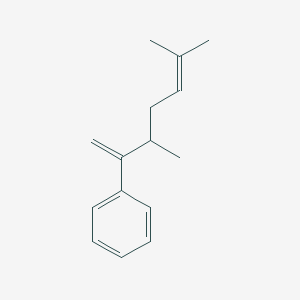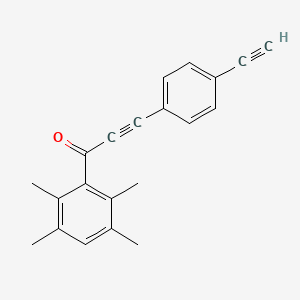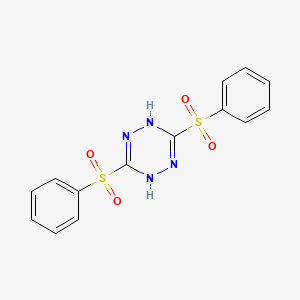![molecular formula C13H11Br2NO B14204725 5-Bromo-2-[(3-bromoanilino)methyl]phenol CAS No. 836604-54-7](/img/structure/B14204725.png)
5-Bromo-2-[(3-bromoanilino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-[(3-bromoanilino)methyl]phenol is an organic compound with the molecular formula C13H10Br2NO. This compound is characterized by the presence of two bromine atoms, an aniline group, and a phenol group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(3-bromoanilino)methyl]phenol typically involves a multi-step process. One common method starts with the bromination of 2-methylphenol to form 5-bromo-2-methylphenol. This intermediate is then reacted with 3-bromoaniline under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-[(3-bromoanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-Bromo-2-[(3-bromoanilino)methyl]phenol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which 5-Bromo-2-[(3-bromoanilino)methyl]phenol exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-methylphenol
- 3-Bromoaniline
- 2-Bromo-4-methylphenol
Uniqueness
5-Bromo-2-[(3-bromoanilino)methyl]phenol is unique due to the presence of both bromine atoms and the aniline group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry .
Propiedades
Número CAS |
836604-54-7 |
|---|---|
Fórmula molecular |
C13H11Br2NO |
Peso molecular |
357.04 g/mol |
Nombre IUPAC |
5-bromo-2-[(3-bromoanilino)methyl]phenol |
InChI |
InChI=1S/C13H11Br2NO/c14-10-2-1-3-12(6-10)16-8-9-4-5-11(15)7-13(9)17/h1-7,16-17H,8H2 |
Clave InChI |
ZYLXFDVHWAPDKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)NCC2=C(C=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide](/img/structure/B14204643.png)
![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)




![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)

![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)

![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)



